

# Pimasertib Disease Control Rate in Clinical Trials

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## Compound Focus: Pimasertib

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Cancer Type	Trial Phase / Design	Comparator	Disease Control Rate (DCR)	Key Efficacy Findings
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| **NRAS-mutated Cutaneous Melanoma** [1] | Phase II, Randomized (N=194) | Dacarbazine (DTIC) | **Pimasertib: 33%** (Investigator-evaluated) [1] **DTIC: 16%** (Investigator-evaluated) [1] | - **ORR: 27%** vs 14% (**Pimasertib** vs DTIC) [1]

- **Median PFS: 13 vs 7 weeks** [1] | | **Borderline or Low-Grade Ovarian Cancer** [2] | Phase II, Randomized (N=65) | **Pimasertib + SAR245409 (PI3Ki)** | **Pimasertib monotherapy: 47%** (Investigator-evaluated) [2] **Pimasertib + SAR245409: 59%** (Investigator-evaluated) [2] | - **ORR: 13%** vs 28% (monotherapy vs combination) [2]
- No significant PFS difference between arms [2] | | **Advanced Solid Tumours** (Multiple types) [3] | Phase Ib, Dose-escalation & Expansion (N=146) | **Pimasertib + Voxtalisib (PI3K/mTORi)** | **Combination: 52%** (46% had Stable Disease + 5% PR + 1% CR) [3] | - Limited anti-tumor activity noted [3]
- Poor long-term tolerability [3] |

## Detailed Experimental Protocols

Here are the methodologies for the key clinical trials cited above.

## Phase II Trial in NRAS-mutated Melanoma (NCT01693068) [1]

- **Objective:** To compare the efficacy and safety of **pimasertib** versus dacarbazine (the then standard of care).
- **Patient Population:** 191 treated patients with unresectable Stage IIIc or IV NRAS-mutated cutaneous melanoma.
- **Study Design:** Patients were randomized in a 2:1 ratio to receive either:
  - **Pimasertib:** 60 mg, orally, twice daily on a 21-day cycle.
  - **Dacarbazine:** 1000 mg/m<sup>2</sup>, intravenously, on Day 1 of each 21-day cycle.
- **Endpoints:** The primary endpoint was investigator-assessed Progression-Free Survival (PFS). Secondary endpoints included Overall Survival (OS), Objective Response Rate (ORR), Disease Control Rate (DCR), and safety. Tumor response was assessed per RECIST 1.1 criteria.

## Phase II Trial in Borderline or Low-Grade Ovarian Cancer (NCT01390818) [2]

- **Objective:** To compare the efficacy of **pimasertib** alone versus in combination with the PI3K inhibitor SAR245409.
- **Patient Population:** 65 patients with previously treated, unresectable borderline or low-grade ovarian cancer.
- **Study Design:** Patients were randomized to receive:
  - **Arm A: Pimasertib** alone.
  - **Arm B: Pimasertib** + SAR245409.
- **Endpoints:** The primary endpoint was progression-free survival (PFS). Tumor response was evaluated by investigators using RECIST 1.1.

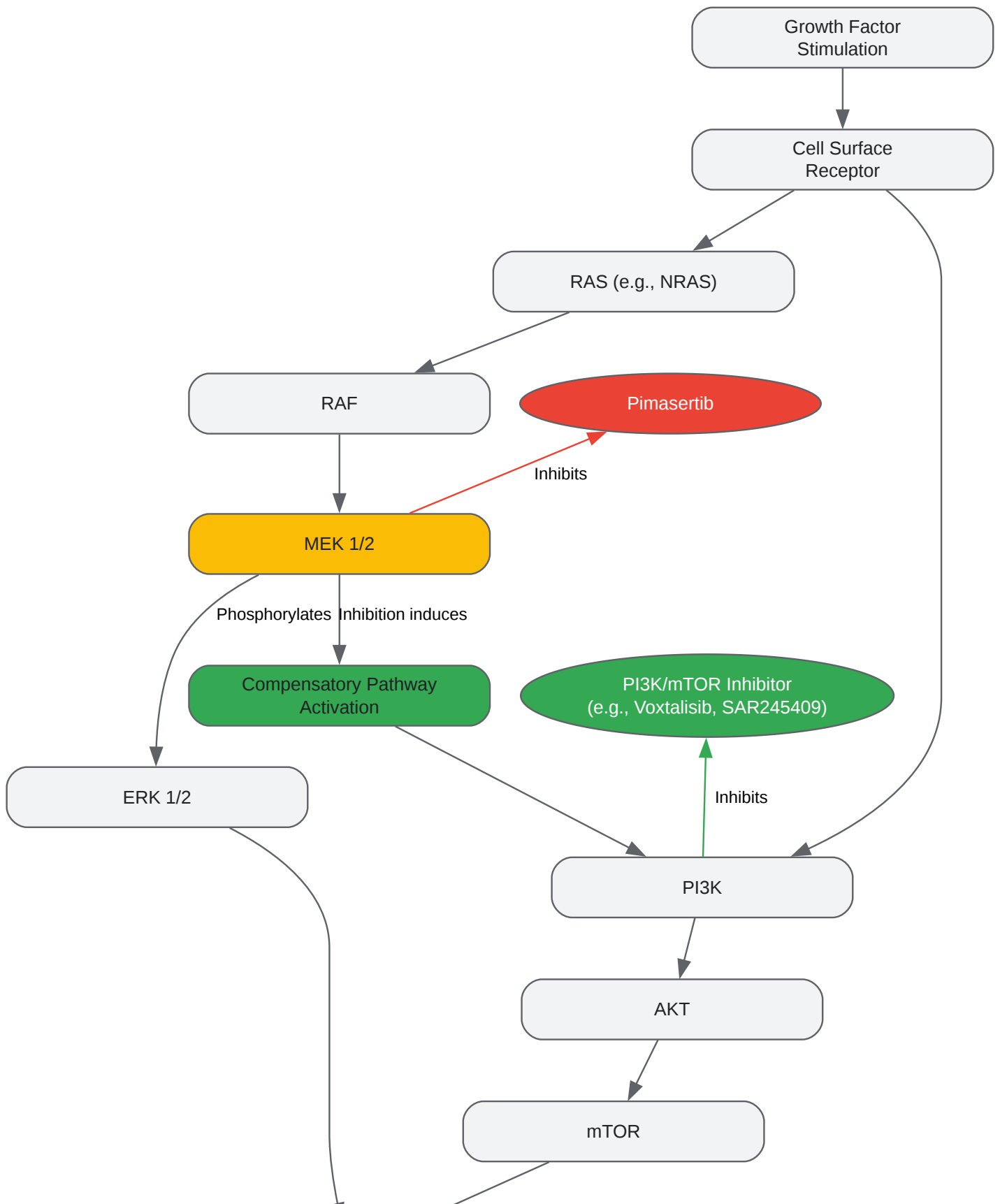
## Phase Ib Trial in Advanced Solid Tumours (NCT01390818) [3]

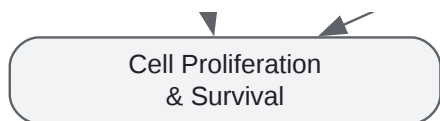
- **Objective:** To determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) of **pimasertib** in combination with voxtalisib.
- **Patient Population:** 146 patients with advanced solid tumors, including specific cohorts with tumors harboring MAPK or PI3K pathway alterations.
- **Study Design:** The study included a dose-escalation phase using a "3 + 3" design, followed by a dose-expansion phase.
- **Dosing:** The RP2D was established as **pimasertib** 60 mg and voxtalisib 70 mg, taken orally once daily.

- **Endpoints:** Primary endpoints were safety and tolerability. Antitumor activity (ORR, DCR) was a secondary endpoint, assessed by RECIST 1.1.
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## Pimasertib's Mechanism of Action

The following diagram illustrates the targeted signaling pathway of **pimasertib** and the rationale for its combination with PI3K/mTOR inhibitors.





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The diagram shows that **pimasertib** selectively inhibits MEK1/2, key proteins in the MAPK signaling pathway, which is frequently dysregulated in cancers like NRAS-mutant melanoma [1] [4]. Inhibiting this pathway suppresses the proliferation and survival of cancer cells. However, a known resistance mechanism is the compensatory activation of the parallel PI3K/mTOR pathway [3]. This provides the rationale for combining **pimasertib** with a PI3K/mTOR inhibitor (e.g., voxtalisib or SAR245409) to achieve dual pathway inhibition and enhanced antitumor activity [2] [3].

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## References

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2. EMR 20006-012: A phase II randomized double-blind ... [sciencedirect.com]
3. A phase Ib dose-escalation and expansion study of the oral ... [nature.com]
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